molecular formula C21H10F4N4O2 B3135389 2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile CAS No. 400736-63-2

2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile

Cat. No. B3135389
M. Wt: 426.3 g/mol
InChI Key: KKPIYMMJPXDAMP-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, a pyridazine ring, and a carbonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of fluorine atoms could introduce interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating phenyl groups. The carbonitrile group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and stability .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-(4-fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F4N4O2/c22-13-3-7-15(8-4-13)29-19(30)17(11-26)16-9-10-28(20(31)18(16)27-29)14-5-1-12(2-6-14)21(23,24)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPIYMMJPXDAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC3=C(C(=O)N(N=C3C2=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
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2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
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2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
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2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
Reactant of Route 5
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2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile
Reactant of Route 6
2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile

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